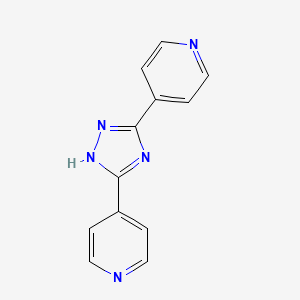

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Descripción general

Descripción

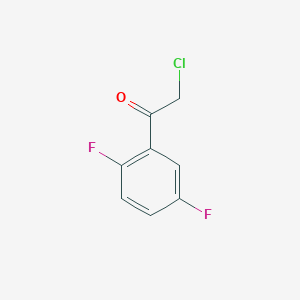

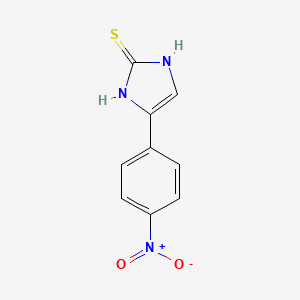

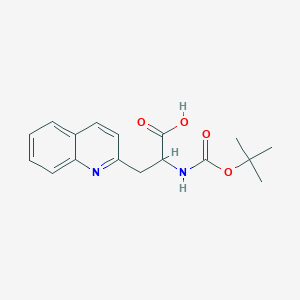

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” is a chemical compound with the molecular formula C12H9N5 . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .

Synthesis Analysis

The synthesis of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” and similar compounds has been reported in various studies . These studies typically involve the reaction of specific precursors under controlled conditions. The resulting compounds are then characterized using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .Molecular Structure Analysis

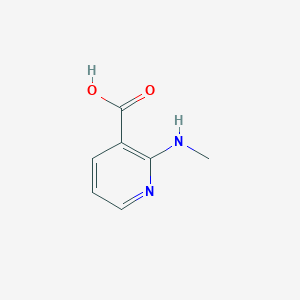

The molecular structure of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” consists of a 1,2,4-triazole ring connected to two pyridine rings . The compound has a molecular weight of 223.23 Da .Physical And Chemical Properties Analysis

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” has a melting point of 286-289 °C and a predicted boiling point of 525.0±60.0 °C . It has a density of 1.303±0.06 g/cm3 and a pKa of 7.99±0.10 . The compound is predicted to have a vapor pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Pharmacological Applications

Triazole derivatives like 4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine have shown a wide range of pharmacological activities. They are known for their antimicrobial , antiviral , antitubercular , anticancer , anticonvulsant , analgesic , antioxidant , anti-inflammatory , and antidepressant properties . These compounds can interact with various enzymes and receptors, leading to the development of new drugs with high efficacy and minimal side effects.

Agrochemical Research

In the field of agrochemistry, triazole derivatives are utilized for their potential as growth regulators and pesticides . Their ability to form non-covalent bonds makes them suitable candidates for controlling plant growth and protecting crops from pests and diseases.

Material Science

The unique structural features of triazole compounds enable their use in material science, particularly in the creation of novel polymeric materials and supramolecular assemblies . These materials have applications in various industries, including electronics, coatings, and adhesives.

Organocatalysis

Triazole derivatives are also significant in the realm of organocatalysis . They can act as catalysts in organic reactions, facilitating the synthesis of complex molecules with high precision and efficiency.

Anticancer Research

The anticancer properties of triazole derivatives are of particular interest in medicinal chemistry. They have been found to exhibit antiproliferative and apoptotic activities against various cancer cell lines, making them valuable in the development of new anticancer therapies .

Antiviral and Antibacterial Studies

Due to their broad-spectrum biological activities, triazole derivatives are extensively studied for their antiviral and antibacterial effects. They have been applied in the treatment of infectious diseases, offering new avenues for drug development .

Bioconjugation Strategies

In chemical biology, triazole derivatives are used in bioconjugation strategies. They can link biomolecules together, which is crucial for developing targeted drug delivery systems and diagnostic assays .

Development of Biosensors

The presence of the triazole ring in compounds is advantageous in the development of biosensors . These sensors are used in clinical diagnostics to detect various biological markers with high sensitivity and specificity .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Direcciones Futuras

The future directions for “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” could involve further exploration of its properties and potential applications. For instance, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of new derivatives and study of their properties could also be a promising area of research .

Propiedades

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGHTHKDNHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368692 | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

CAS RN |

4329-78-6 | |

| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine contribute to the unique properties observed in the metal-organic framework [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O?

A1: 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, abbreviated as Hbpt in this study, acts as a bridging ligand within the three-dimensional structure of the MOF . The Hbpt ligand coordinates to Fe(II) ions, forming the framework's backbone. This coordination, along with the presence of [Pt(CN)4] units as pillars, results in a porous structure. Importantly, the specific coordination environment around the Fe(II) centers, influenced by the Hbpt ligand, allows for the interesting magnetic behavior observed: a three-step spin-crossover phenomenon. This means the Fe(II) ions can transition between high-spin and low-spin states in a three-step process as a function of temperature.

Q2: What is the significance of observing a three-step spin-crossover behavior in this specific MOF?

A2: The reversible three-step spin-crossover behavior in [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O is significant for several reasons . First, multi-step spin-crossover materials are relatively rare, making this MOF intriguing from a fundamental materials science perspective. Second, the ability to switch between different spin states in a controlled manner has potential applications in molecular electronics and sensing. For example, such materials could be used to develop molecular switches or sensors that respond to external stimuli like temperature or pressure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)

![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)